N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Description
“N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . It is a derivative of benzothiazole, which has been found to have significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Mechanism of Action
While the exact mechanism of action of “N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is not specified in the search results, benzothiazole derivatives are generally known for their diverse biological activities. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Properties
IUPAC Name |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3OS2/c23-14-10-15(24)19-18(11-14)30-22(26-19)27(12-13-6-2-1-3-7-13)21(28)20-25-16-8-4-5-9-17(16)29-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGYJSHUHRRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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